molecular formula C20H13ClN2O2 B302248 N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302248
M. Wt: 348.8 g/mol
InChI Key: LQDYYWCUIWMWCP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as CNFN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CNFN is a hydrazone derivative that has been synthesized through a simple and efficient method, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the formation of a complex with the metal ion through coordination bonds. This complex formation results in a change in the electronic structure of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, leading to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and biocompatibility, making it a potential candidate for biomedical applications such as imaging and sensing.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its fluorescent properties and selective binding to copper ions make it a useful tool for detecting metal ions in various samples. However, one limitation of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its limited solubility in water, which may affect its potential applications in biological systems.

Future Directions

There are several potential future directions for the research and development of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide-based sensors for the detection of other metal ions. Additionally, the potential use of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a fluorescent probe for imaging biological systems is an area that warrants further investigation. Finally, the modification of N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide to improve its solubility and biocompatibility may expand its potential applications in biomedical research.

Synthesis Methods

N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a one-pot reaction between 3-chlorobenzaldehyde, 2-naphthol, and hydrazine hydrate in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction between the aldehyde and hydrazine hydrate, followed by cyclization to form the naphthofuran ring system. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. One of the most significant applications is its potential use as a fluorescent probe for the detection of metal ions. N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to selectively bind to copper ions, resulting in a significant increase in fluorescence intensity. This property makes N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide a potential candidate for the detection of copper ions in biological and environmental samples.

properties

Product Name

N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C20H13ClN2O2/c21-15-6-3-4-13(10-15)12-22-23-20(24)19-11-17-16-7-2-1-5-14(16)8-9-18(17)25-19/h1-12H,(H,23,24)/b22-12+

InChI Key

LQDYYWCUIWMWCP-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)Cl

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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